2-Methyl-4-nitrobenzoic acid
Description
Significance of 2-Methyl-4-nitrobenzoic Acid as a Versatile Chemical Synthon
The strategic placement of the electron-withdrawing nitro group and the electron-donating methyl group, in conjunction with the reactive carboxylic acid moiety, makes this compound a highly versatile chemical synthon. chemicalbook.com A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. The distinct functional groups on this compound can be selectively transformed, allowing for the construction of intricate molecular architectures. chemicalbook.com
The carboxylic acid group can readily undergo esterification to form esters, which are valuable intermediates in their own right, or be converted into amides by reacting with amines. bloomtechz.com Furthermore, it can be reduced to a primary alcohol or converted to a highly reactive acid chloride, opening up a plethora of further chemical modifications. bloomtechz.com
The nitro group is another key functional handle. Its reduction to an amino group is a crucial transformation, yielding 2-methyl-4-aminobenzoic acid derivatives. bloomtechz.com These anilines are pivotal intermediates in the synthesis of various compounds, including dyes and pharmaceuticals. bloomtechz.com The resulting amino group can then be further functionalized, for instance, through diazotization to form diazonium salts, which are precursors to a wide range of other functionalities. bloomtechz.com
This inherent reactivity makes this compound a cornerstone in the synthesis of diverse and complex molecules.
Detailed Research Findings:
Recent research has highlighted the utility of this compound in the synthesis of several important classes of molecules:
Pharmaceuticals: A prominent example is its use as a key intermediate in the synthesis of Tolvaptan (B1682983), a vasopressin receptor antagonist used to treat hyponatremia. google.comnewdrugapprovals.org The synthesis involves the condensation of 2-methyl-4-nitrobenzoyl chloride (derived from the acid) with a benzazepinone (B8055114) core structure. newdrugapprovals.orgportico.org It is also used as a reagent in the synthesis of amino-1H-pyrazole amide derivatives which have been identified as Raf kinase inhibitors, showing potential in the treatment of melanoma. alfachemch.comchemicalbook.commade-in-china.com
Fluorogenic Substrates: The compound serves as a reagent for creating fluorogenic substrates. These are molecules that are initially non-fluorescent but become fluorescent after reacting with a specific enzyme, enabling the imaging of enzyme activity within living cells. alfachemch.comchemicalbook.commade-in-china.com
Heterocyclic Compounds: Research has demonstrated the use of this compound in the synthesis of novel heterocyclic compounds. For instance, it has been used to prepare 1,3,4-oxadiazole (B1194373) derivatives, which are known to exhibit a range of biological activities. mdpi.com One study detailed the synthesis of hydrazide-hydrazones from 3-methyl-4-nitrobenzhydrazide (derived from the corresponding acid) which were then cyclized to form 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. mdpi.com Additionally, it has been implicated in the synthesis of thiazolidine-2,4-dione derivatives, another class of heterocyclic compounds with potential therapeutic applications. sciensage.info
Agrochemicals: The structural motifs accessible from this compound are also relevant in the agrochemical industry for the development of new pesticides and herbicides. chemimpex.com
Below are interactive data tables summarizing the properties of this compound and its role in the synthesis of key compounds.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1975-51-5 | google.com |
| Molecular Formula | C₈H₇NO₄ | google.com |
| Molecular Weight | 181.15 g/mol | google.com |
| Melting Point | 150-154 °C | google.com |
| Appearance | Yellow crystalline solid | alfachemch.com |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695), acetone, and other organic solvents. | alfachemch.com |
Synthetic Applications of this compound
| Target Molecule/Class | Role of this compound | Significance | Reference |
|---|---|---|---|
| Tolvaptan | Key intermediate (as 2-methyl-4-nitrobenzoyl chloride) | Treatment of hyponatremia | google.comnewdrugapprovals.org |
| Raf Kinase Inhibitors | Reagent for synthesizing amino-1H-pyrazole amide derivatives | Potential anti-cancer agents (melanoma) | alfachemch.comchemicalbook.com |
| Fluorogenic Substrates | Reagent for synthesis | Imaging enzyme activity in living cells | alfachemch.comchemicalbook.com |
| 1,3,4-Oxadiazoles | Precursor to hydrazide-hydrazones for cyclization | Heterocyclic compounds with diverse biological activities | mdpi.com |
| Thiazolidine-2,4-diones | Intermediate in multi-step synthesis | Heterocyclic compounds with potential therapeutic applications | sciensage.info |
Research Trajectories and Future Prospects for this compound Studies
The ongoing research involving this compound points towards several promising future directions. A significant area of focus is the development of more efficient and environmentally friendly synthetic methods. For instance, patents have been filed for synthesis routes that aim to improve yield and reduce by-products, such as the selective oxidation of 4-nitro-o-xylene using dilute nitric acid and a phase transfer catalyst. google.com This indicates a trend towards "green chemistry" principles in its production.
Furthermore, the versatility of this compound as a synthon will likely be exploited in the field of combinatorial chemistry. acs.org Its ability to be readily functionalized at multiple sites makes it an ideal scaffold for the creation of large libraries of compounds for high-throughput screening against various biological targets. This could accelerate the discovery of new drug candidates with improved efficacy and selectivity.
The exploration of novel derivatives of this compound for new therapeutic applications is another key research trajectory. Studies on related nitrobenzoic acid derivatives have shown potential antimycobacterial activity, suggesting that this class of compounds could be explored for the development of new treatments for tuberculosis. mdpi.com The structural similarities to other bioactive molecules suggest that derivatives of this compound could be investigated for a wide range of pharmacological activities.
Future prospects also lie in its application in materials science. Its derivatives have been investigated as modifiers in polymer formulations, potentially enhancing properties like thermal stability. chemimpex.com This suggests a potential for this compound beyond the traditional realms of pharmaceuticals and agrochemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXOBNJIIZQSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173434 | |
| Record name | 4-Nitro-o-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1975-51-5 | |
| Record name | 2-Methyl-4-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1975-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-o-toluic acid | |
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| Record name | 1975-51-5 | |
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| Record name | 4-Nitro-o-toluic acid | |
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| Record name | 4-nitro-o-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.208 | |
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| Record name | 4-NITRO-O-TOLUIC ACID | |
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Advanced Synthetic Methodologies and Process Optimization for 2 Methyl 4 Nitrobenzoic Acid
Regioselective Oxidation Strategies for 2-Methyl-4-nitrobenzoic Acid Synthesis
A significant route for synthesizing this compound is the selective oxidation of one of the methyl groups of 4-nitro-o-xylene. google.com The primary challenge in this approach lies in the deactivating effect of the strong electron-withdrawing nitro group, which makes the methyl groups difficult to oxidize. google.com Traditional methods often require strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate, which are environmentally detrimental. google.com Consequently, modern research has shifted towards developing more selective and greener catalytic systems.
Recent advancements have focused on catalytic systems that can achieve regioselective oxidation under milder conditions. One effective method involves the use of dilute nitric acid as the oxidant in the presence of a free-radical initiator and a phase transfer catalyst. google.com This system can selectively oxidize the methyl group at the 4-position of 4-nitro-o-xylene. The addition of these catalysts has been shown to significantly improve the reaction yield, reaching up to 83.5%. google.com
Another sophisticated catalytic system employs N-hydroxyphthalimide (NHPI) in conjunction with cobalt and manganese salts, such as cobalt chloride hexahydrate (CoCl₂·6H₂O) and manganese acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O). chemicalbook.comchemicalbook.com This combination, again using nitric acid as the oxidant and often a phase transfer catalyst, facilitates the oxidation of 4-nitro-o-xylene to this compound with good yields. One documented procedure using this system reported a yield of 72%. chemicalbook.com
| Catalyst System | Oxidant | Key Additives | Reported Yield | Source |
|---|---|---|---|---|
| Free-Radical Initiator & Phase Transfer Catalyst | Dilute Nitric Acid | Benzoyl Peroxide, Benzyltriethylammonium Chloride | 83.5% | google.com |
| N-hydroxyphthalimide (NHPI) / Co(II) / Mn(II) | 40% Nitric Acid | CoCl₂·6H₂O, Mn(OAc)₂·4H₂O, Phase Transfer Catalyst | 72% | chemicalbook.com |
The development of environmentally benign synthetic methods is a key goal in modern chemical manufacturing. In the context of this compound production, green chemistry principles are applied by moving away from stoichiometric strong oxidants. google.com The use of dilute nitric acid as the primary oxidant is a significant step forward, as it is more environmentally friendly than heavy metal-based reagents like potassium dichromate. google.com
Furthermore, the implementation of catalytic systems allows the reactions to proceed under milder conditions, avoiding the high temperatures and pressures often required for oxidation with nitric acid alone. google.com This not only improves the safety profile of the process but also reduces energy consumption. The ability to use catalysts in small amounts that can potentially be recycled aligns with the principles of atom economy and waste reduction central to green chemistry.
The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring and the attached methyl groups, making the initial hydrogen abstraction challenging. google.com The use of initiators like benzoyl peroxide or azobisisobutyronitrile helps to generate the necessary free radicals to start the reaction sequence. google.com The reaction proceeds through intermediate stages, likely involving a benzyl (B1604629) alcohol and an aldehyde, which are successively oxidized to the final carboxylic acid product.
Hydrolysis-Based Routes to this compound
An alternative major synthetic route to this compound is the hydrolysis of the cyano group of 2-methyl-4-nitrobenzonitrile (B182990). google.comgoogle.com This method involves the conversion of the nitrile functional group (-C≡N) into a carboxylic acid group (-COOH) through the action of water in the presence of an acid or base catalyst.
The efficiency of the hydrolysis of 2-methyl-4-nitrobenzonitrile is highly dependent on the reaction conditions. Key parameters that must be optimized include the choice of catalyst (acid or base), catalyst concentration, reaction temperature, and time. The reaction generally follows pseudo-first-order kinetics when conducted in a large excess of an acid catalyst. hilarispublisher.com
For acid-catalyzed hydrolysis, the mechanism is typically A-2, involving a rapid initial protonation of the nitrile nitrogen, followed by a rate-determining nucleophilic attack by a water molecule. hilarispublisher.com The resulting intermediate undergoes further transformation to yield the carboxylic acid. The concentration of the acid is critical; for instance, in the hydrolysis of related compounds, using a sodium hydroxide (B78521) solution that is too dilute has been found to give unsatisfactory results. orgsyn.org Similarly, prolonged boiling can lead to the formation of colored by-products, necessitating careful control over reaction time and temperature to maximize the purity of the final product. orgsyn.org
The hydrolysis of 2-methyl-4-nitrobenzonitrile can be accomplished using various methodologies, primarily categorized as acid-catalyzed or base-catalyzed processes. google.com
Acid Hydrolysis : Common reagents for acid-catalyzed hydrolysis include mineral acids such as sulfuric acid and hydrochloric acid. google.com The choice of acid can influence the reaction rate and outcome. Studies on the hydrolysis of other substrates have shown that hydrochloric acid can be more effective than sulfuric acid under similar concentration conditions. ekb.eg Acid hydrolysis proceeds through the protonation of the nitrile, making the carbon atom more electrophilic and susceptible to attack by water.
Base Hydrolysis : Base-catalyzed hydrolysis typically involves reagents like sodium hydroxide, sometimes in combination with an oxidizing agent such as hydrogen peroxide. google.com In this method, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. This pathway can be advantageous in certain cases but requires careful pH control to ensure the final product is in its acidic form and not the carboxylate salt.
The selection between acid and base hydrolysis depends on factors such as the stability of the starting material and product to the pH conditions, the desired purity, and economic considerations. For instance, if acid is added to the sodium salt of the product during workup, a less soluble acid salt may precipitate, complicating purification. orgsyn.org Each method must be optimized to achieve the desired balance of high yield and purity for the final this compound.
Biocatalytic and Enzymatic Approaches for this compound Synthesis
The application of biocatalysis in the synthesis of nitroaromatic compounds is an area of active research, aiming to provide more sustainable and selective alternatives to conventional chemical methods. While specific enzymatic pathways for the direct synthesis of this compound are not yet extensively documented in mainstream literature, the principles can be understood by examining enzyme-mediated transformations of analogous substituted benzoic acids and related molecules.
Development of Enzyme-Mediated Transformations for Substituted Benzoic Acids
The synthesis of substituted benzoic acids through enzymatic transformations often involves the selective oxidation of a methyl group on an aromatic ring. Research into the biodegradation of nitroaromatic compounds has identified various microorganisms that possess enzymes capable of such reactions. For instance, the enzymatic oxidation of p-nitrotoluene, an isomer of the precursor to this compound, has been studied. nih.govnih.gov Organisms containing monooxygenase or dioxygenase enzymes can initiate the oxidation of the methyl group to a carboxylic acid.
The typical biocatalytic pathway would involve the following steps:
Hydroxylation: A monooxygenase enzyme would first hydroxylate the methyl group of a precursor like 4-nitro-o-xylene to form a benzyl alcohol.
Oxidation to Aldehyde: The resulting alcohol is then oxidized to the corresponding aldehyde by an alcohol dehydrogenase.
Oxidation to Carboxylic Acid: Finally, an aldehyde dehydrogenase would catalyze the oxidation of the aldehyde to the final carboxylic acid, this compound.
Another relevant enzymatic strategy is the initial dioxygenase attack on the aromatic ring of compounds like nitrobenzene, which leads to the formation of catechol and the release of nitrite (B80452). asm.org While this represents a degradative pathway, the enzymes involved, particularly dioxygenases, demonstrate the capability of biocatalysts to act on nitroaromatic rings, suggesting potential for engineered pathways for synthesis. The development of non-natural enzyme cascades in engineered microorganisms has shown success in producing benzoic acid from various precursors, indicating that a similar tailored enzymatic pathway could be designed for this compound. nih.gov
Stereochemical Considerations in Biocatalytic Synthesis of this compound
Stereochemistry is a critical aspect in the synthesis of chiral molecules, where specific spatial arrangements of atoms can lead to different enantiomers or diastereomers. However, the molecular structure of this compound is achiral. It does not possess any stereocenters, and the molecule is superimposable on its mirror image.
Consequently, during the synthesis of this compound, whether through chemical or potential biocatalytic routes, there are no stereochemical considerations. The synthesis does not produce stereoisomers, and therefore, no steps are required to control or separate different enantiomers or diastereomers. The focus of the synthesis remains on achieving the correct regioselectivity of the functional groups on the benzene (B151609) ring and maximizing the yield and purity of the single, achiral product.
Purification and Isolation Techniques for this compound in Research Synthesis
Achieving high purity of the final product is a critical step in chemical synthesis. For this compound, standard laboratory techniques such as chromatography and recrystallization are effectively employed to isolate the compound from reaction by-products and unreacted starting materials.
Chromatographic Methodologies for Product Isolation
Column chromatography is a widely used method for the separation and purification of individual compounds from a mixture. In the synthesis of this compound, this technique is particularly useful for removing closely related impurities, such as the by-product 4-nitrophthalic acid. The separation is based on the differential adsorption of the compounds to the stationary phase as the mobile phase flows through the column.
Detailed findings from synthetic procedures indicate the successful use of silica (B1680970) gel as the stationary phase. The mobile phase, a mixture of ethyl acetate and hexane, effectively separates this compound from impurities.
| Parameter | Specification | Source |
|---|---|---|
| Technique | Column Chromatography | researchgate.net |
| Stationary Phase | Silica Gel | chemrxiv.org |
| Mobile Phase | Ethyl Acetate / Hexane | researchgate.net |
| Solvent Ratio (v/v) | 1:5 | researchgate.net |
| Separated By-product | 4-Nitrophthalic Acid | researchgate.net |
Recrystallization Strategies for High Purity this compound
Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the difference in solubility of the desired compound and impurities in a specific solvent or solvent mixture at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.
For this compound, a mixed-solvent system of ethanol (B145695) and water has been shown to be highly effective. This method yields the product as white, acicular (needle-like) crystals with a high degree of purity, as confirmed by its sharp melting point.
| Parameter | Specification | Source |
|---|---|---|
| Technique | Recrystallization | researchgate.net |
| Solvent System | Ethanol / Water | researchgate.net |
| Solvent Ratio (v/v) | 3:1 | researchgate.net |
| Product Appearance | White Acicular Crystals | researchgate.net |
| Achieved Purity | High (m.p. 151-152°C) | researchgate.net |
Structural Characterization and Spectroscopic Analysis in 2 Methyl 4 Nitrobenzoic Acid Research
Vibrational Spectroscopy Studies of 2-Methyl-4-nitrobenzoic Acid
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within the this compound molecule by probing its molecular vibrations.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the spectrum is characterized by several key absorption bands.
A prominent feature in the FT-IR spectrum is the sharp and strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group, which has been experimentally observed at 1702 cm⁻¹. chemicalbook.com The presence of the nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region. The hydroxyl (O-H) stretch of the carboxylic acid is also a key feature, usually appearing as a very broad band in the 2500-3300 cm⁻¹ range, a result of intermolecular hydrogen bonding that forms dimers in the solid state. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Observed/Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid (-COOH) | 2500-3300 (Broad) |
| C-H Stretch (Aromatic) | Ar-H | >3000 |
| C-H Stretch (Aliphatic) | -CH₃ | <3000 |
| C=O Stretch | Carboxylic Acid (-COOH) | 1702 chemicalbook.com |
| NO₂ Asymmetric Stretch | Nitro Group (-NO₂) | ~1500-1560 |
Note: Except for the C=O stretch, the wavenumbers are typical expected ranges for the respective functional groups.
Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. While comprehensive experimental Raman spectra for this compound are not widely available in the literature, the expected spectrum would highlight vibrations that involve a change in polarizability. Particularly strong signals would be anticipated for the symmetric stretching vibration of the nitro group and the "ring breathing" modes of the benzene (B151609) ring. These vibrations are often weak or silent in FT-IR spectra, making Raman analysis uniquely informative for characterizing the nitroaromatic core of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms in this compound can be determined.
The ¹H NMR spectrum of this compound provides distinct signals for the methyl, aromatic, and carboxylic acid protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl (CH₃) protons appear as a singlet at approximately 2.79 ppm. chemicalbook.com The three aromatic protons are found further downfield due to the deshielding effects of the benzene ring and its electron-withdrawing substituents. Experimental data shows a multiplet for two aromatic protons between 8.13-8.17 ppm and a doublet for a third aromatic proton at 8.21 ppm (J=6.8Hz). chemicalbook.com The acidic proton of the carboxyl group is typically observed as a broad singlet at a much higher chemical shift, often above 10 ppm, though its position can be highly variable depending on concentration and solvent.
Table 2: ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | 2.79 chemicalbook.com | Singlet (s) | 3H |
| Ar-H | 8.13 - 8.17 chemicalbook.com | Multiplet (m) | 2H |
| Ar-H | 8.21 chemicalbook.com | Doublet (d) | 1H |
Advanced, multi-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY are invaluable for probing molecular conformation and intermolecular associations, such as the hydrogen-bonded dimers common to carboxylic acids. These methods could, in principle, be used to definitively assign the aromatic proton and carbon signals and to investigate the spatial proximity between different parts of the molecule, including the orientation of the carboxylic acid group relative to the plane of the benzene ring. However, a review of the scientific literature indicates that specific studies employing these advanced NMR techniques for the conformational or associative analysis of this compound have not been published.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra provide valuable insights into the electronic structure, particularly the transitions involving π-electrons of the benzene ring and non-bonding electrons of the substituents. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital).
The electronic spectrum of this compound is primarily determined by the chromophores present: the benzene ring, the carboxyl group (-COOH), and the nitro group (-NO₂). The benzene ring itself exhibits characteristic π → π* transitions. However, the presence of the electron-withdrawing nitro group and the carboxyl group, along with the electron-donating methyl group (-CH₃), significantly influences the energy of these transitions and can introduce new ones, such as n → π* transitions associated with the oxygen atoms of the nitro and carboxyl groups.
Detailed research findings on the specific UV-Vis absorption maxima of this compound are not extensively reported in publicly available literature. However, the electronic absorption properties can be inferred by examining related and structurally similar compounds. The electronic transitions are expected to be sensitive to the solvent polarity, which can affect the energy levels of the molecular orbitals.
The key electronic transitions anticipated in the UV-Vis spectrum of this compound include:
π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons within the aromatic π-system. The substitution on the benzene ring affects the energy of these transitions. Electron-withdrawing groups like -NO₂ and -COOH can cause a bathochromic shift (red shift) of these bands to longer wavelengths compared to unsubstituted benzene.
n → π transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and carboxyl groups) to an anti-bonding π* orbital of the aromatic ring. These bands are generally of much lower intensity than the π → π* bands.
The interplay between the electron-donating methyl group and the electron-withdrawing nitro and carboxyl groups can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This occurs when the excitation of an electron results in a significant shift of electron density from one part of the molecule (the donor part, influenced by the methyl group) to another (the acceptor part, the nitro and carboxyl groups).
For comparative purposes, the UV-Vis spectral data of related nitro-substituted benzoic acids provide a basis for understanding the electronic properties of this compound. For instance, a study on para-nitrobenzoic acid (PNBA) using computational methods like Time-Dependent Density Functional Theory (TDDFT) has been conducted to analyze its electronic and optical properties. aip.orgaip.org These theoretical studies, often correlated with experimental data, help in assigning the observed absorption bands to specific electronic transitions. aip.orgaip.org
Below is a table summarizing the expected types of electronic transitions for this compound and a data table with experimental values for a closely related compound, methyl 4-nitrobenzoate (B1230335), for illustrative purposes.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Orbitals | Expected Intensity |
|---|---|---|
| π → π* | π (HOMO) → π* (LUMO) | High |
Table 2: UV-Vis Spectral Data for Methyl 4-nitrobenzoate (for comparison)
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
|---|---|---|---|
| Not specified | 258 | Not specified | π → π* |
Data sourced from NIST Chemistry WebBook for Methyl 4-nitrobenzoate, a structurally related ester. nist.gov
Crystallography and Solid State Research of 2 Methyl 4 Nitrobenzoic Acid
Single Crystal X-ray Diffraction Studies of 2-Methyl-4-nitrobenzoic Acid
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. While specific SCXRD studies for this compound are not widely reported in the surveyed literature, analysis of closely related compounds provides a strong basis for understanding its expected structural characteristics.
Determination of Crystal System and Space Group
The definitive crystal system and space group for this compound have not been detailed in available crystallographic research. This fundamental data, which describes the symmetry and repeating unit cell of the crystal lattice, can only be determined through experimental single-crystal X-ray diffraction analysis.
For comparative purposes, the crystallography of the closely related isomer, p-nitrobenzoic acid (pNBA), has been extensively studied. Its common polymorphic forms crystallize in the monoclinic system, which is a frequent packing arrangement for benzoic acid derivatives rsc.orgrsc.org.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| p-Nitrobenzoic Acid (Form I) | Monoclinic | P2₁/n | rsc.orgrsc.org |
| p-Nitrobenzoic Acid (Form II) | Monoclinic | C2/c | rsc.org |
| This compound | Not available in searched literature | Not available in searched literature |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular assembly of benzoic acid derivatives in the solid state is predominantly governed by strong and directional hydrogen bonds, supplemented by weaker interactions. Based on extensive studies of analogous compounds like p-nitrobenzoic acid, the intermolecular interactions within crystalline this compound can be reliably predicted researchgate.net.
The most significant interaction is the formation of a robust, centrosymmetric dimer via strong O—H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules researchgate.net. This R²₂(8) ring motif is a classic and highly stable supramolecular synthon in virtually all crystalline carboxylic acids. These dimer units then serve as the primary building blocks of the crystal lattice.
Polymorphism and Crystal Engineering of this compound
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science. This compound is known to be polymorphic, and understanding its different solid forms is essential for ensuring consistency in its physical and chemical properties biosynth.com.
Investigation of Polymorphic Forms and Their Energetic Landscapes
This compound has been reported to exist in at least two polymorphic forms: an anhydrous form and a monohydrate form biosynth.com. The monohydrate is technically a pseudopolymorph or solvate, where water molecules are incorporated into the crystal lattice, fundamentally altering the hydrogen bonding network and crystal packing.
The energetic landscape of a compound describes the relative thermodynamic stabilities of its possible polymorphic forms. Computational studies on related molecules, such as 4-nitrobenzoic acid, have shown that different polymorphs represent distinct minima on the lattice energy surface researchgate.net. The relative stability between these forms can be dependent on temperature, leading to enantiotropic relationships where one form is more stable below a certain transition temperature and another is more stable above it rsc.org. For this compound, the anhydrous and monohydrate forms have different thermodynamic stabilities depending on the activity of water in their environment. The monohydrate form is expected to be more stable at high humidity, while the anhydrous form is favored under dry conditions.
Strategies for Controlled Crystallization and Polymorph Selection
The principles of crystal engineering can be applied to selectively crystallize a desired polymorphic form of this compound. The primary strategy for selecting between the anhydrous and monohydrate forms is the careful control of the solvent system. Crystallization from strictly anhydrous solvents will yield the anhydrous polymorph, whereas crystallization from solvents containing a sufficient amount of water is likely to produce the monohydrate.
Temperature control is another key strategy, particularly for systems with enantiotropically related polymorphs rsc.org. By understanding the transition temperature between forms, one can crystallize above or below this temperature to target the desired polymorph. Seeding, the introduction of small crystals of the desired form into a supersaturated solution, is a powerful technique to direct the crystallization outcome and bypass the stochastic nature of nucleation.
Influence of Additives and Solvent Systems on Crystal Growth of this compound
The solvent system not only determines which polymorph may form but also profoundly influences the crystal habit (i.e., the external shape) of the resulting crystals. For this compound, recrystallization from an ethanol (B145695)/water (3:1) mixture has been shown to produce white, acicular (needle-like) crystals chemicalbook.com. Studies on benzoic acid have demonstrated that solvent polarity is a key factor; for instance, increasing solvent polarity can lead to a decrease in the aspect ratio of the crystals, making them less needle-like and more block-like rsc.orgresearchgate.net.
Additives, even in small amounts, can significantly alter crystallization behavior. "Tailor-made" additives, which are often structurally similar to the crystallizing compound, can selectively adsorb to specific crystal faces, thereby inhibiting growth in that direction and modifying the crystal habit purdue.edu. Carboxylic acids and other small organic molecules can act as such additives, influencing nucleation, growth, and even polymorph selection by interfering with or promoting certain intermolecular interactions at the crystal-solution interface mdpi.commdpi.com.
Powder X-ray Diffraction (PXRD) Analysis in Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a critical analytical technique in solid-state research for identifying crystalline phases, determining structural properties, and investigating polymorphism. In the study of this compound, PXRD analysis has been instrumental in revealing its complex polymorphic landscape.
Detailed research has confirmed that this compound is a polymorphic compound, existing in at least five distinct crystalline forms ucl.ac.uk. The isolation of these polymorphs is highly dependent on the crystallization method employed. For instance, cooling crystallization techniques predominantly yield the polymorph designated as Form I ucl.ac.uk. In contrast, crystallization through solvent evaporation is more complex, often resulting in the precipitation of Form I and Form II, and sometimes producing mixtures that also contain Form III and Form V ucl.ac.uk.
The two most well-characterized polymorphs, Form I and Form II, have been distinguished by their unique crystal lattice structures. Single-crystal X-ray diffraction studies, which complement PXRD analysis, have determined that Form I crystallizes in the monoclinic P2₁/c space group ucl.ac.uk. Form II, however, crystallizes in the triclinic P-1 space group ucl.ac.uk. Both of these forms feature the classic carboxylic acid dimer motif, a common structural feature in benzoic acid derivatives ucl.ac.uk.
While scientific literature confirms the existence of these polymorphs and the use of PXRD for their identification, specific PXRD data containing 2θ values, d-spacing, and relative intensities for each distinct polymorph of this compound are not publicly available in the referenced studies. Therefore, a representative data table of PXRD peaks for the different polymorphic forms cannot be generated at this time. The differentiation between the forms relies on the complete diffraction pattern, where each polymorph exhibits a unique fingerprint of peak positions and intensities.
The crystallization from various solvents under different conditions leads to this polymorphic diversity. A summary of outcomes from different crystallization methods is outlined below ucl.ac.uk.
| Crystallization Method | Observed Polymorphic Forms |
|---|---|
| Cooling Crystallization | Predominantly Form I |
| Evaporation Crystallization | Form I, Form II, or mixtures containing Forms I, II, III, and V |
This table summarizes the known outcomes of polymorphism studies on this compound based on the crystallization technique used.
Computational and Theoretical Chemistry Insights into 2 Methyl 4 Nitrobenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Methyl-4-nitrobenzoic Acid
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For this compound, these theoretical approaches provide a molecular-level understanding of its properties and behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov DFT studies, often employing basis sets like 6-311++G(2d,p), are instrumental in optimizing the molecular geometry of this compound and its derivatives. These calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.
Furthermore, DFT is utilized to calculate various electronic properties. These properties include dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's response to an external electric field and its potential applications in nonlinear optics. The theory also aids in interpreting vibrational spectra, allowing for the assignment of fundamental vibrational frequencies observed in techniques like Infrared (IR) and Raman spectroscopy.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity, stability, and polarizability. irjweb.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive and less stable molecule. irjweb.com For this compound, the analysis of its HOMO-LUMO gap helps in predicting its reactivity in various chemical reactions. This analysis can also explain charge transfer interactions within the molecule. irjweb.com
Table 1: Key Quantum Chemical Parameters for Reactivity Prediction
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap implies higher stability. irjweb.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | (I + A) / 2 | A measure of the ability of an atom or molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of charge transfer. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. |
This table is generated based on general principles of HOMO-LUMO analysis and reactivity descriptors.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface.
In an MEP map, regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, indicating these as sites for electrophilic interaction. The hydrogen atom of the carboxylic acid group and the aromatic ring protons would likely exhibit positive potential, marking them as potential sites for nucleophilic interactions.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu
NBO analysis for this compound can reveal important information about intramolecular and intermolecular interactions. It quantifies the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). wikipedia.org These donor-acceptor interactions, also known as hyperconjugation, are crucial for understanding the stability of the molecule. The analysis can also provide insights into the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma and pi bonds) within the molecule.
Molecular Dynamics and Simulation Studies of this compound
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions over time. frontiersin.org These simulations can offer insights into the conformational changes, intermolecular interactions, and solvent effects that are not readily accessible through static quantum chemical calculations.
In both solution and solid states, the properties and behavior of this compound are significantly influenced by intermolecular interactions. MD simulations can be employed to investigate the nature and strength of these interactions.
In the solid state, intermolecular forces such as hydrogen bonding and van der Waals interactions dictate the crystal packing and ultimately the physical properties of the material. Computational studies on similar substituted nitrobenzoic acids have shown that the likelihood of solid solution formation is strongly dependent on these intermolecular interactions. researchgate.netchemrxiv.orgresearchgate.net For this compound, the carboxylic acid group can form strong hydrogen bonds, while the nitro and methyl groups can participate in weaker interactions.
In solution, the interactions between this compound and solvent molecules are critical. MD simulations can model the solvation process and provide a detailed picture of the solvent shell surrounding the molecule. This is crucial for understanding its solubility and reactivity in different solvents.
Simulation of Self-Association Phenomena and Dimerization
Computational chemistry provides significant insights into the non-covalent interactions that govern the behavior of molecules like this compound in various phases. A key aspect of this is the study of self-association, particularly the formation of dimers. Carboxylic acids are well-known to form stable hydrogen-bonded dimers, and this phenomenon is crucial in understanding their crystal structures and solution-state behavior.
In the case of this compound, the primary mode of dimerization is through the formation of a cyclic structure involving two intermolecular hydrogen bonds between the carboxyl groups of two separate molecules. This creates a highly stable eight-membered ring. Computational simulations, often employing Density Functional Theory (DFT), can model this interaction and calculate the binding energy of the dimer. These calculations help in understanding the strength and nature of the hydrogen bonds, which are the dominant forces in the self-association process. While specific simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles are well-established from studies on related molecules like 2-nitrobenzoic acid. nih.gov Molecular modeling of these dimers is a critical step in predicting crystal packing and the resulting solid-state properties.
Prediction of Solid Solution Formation in Related Systems
The ability to predict whether two or more compounds can form a solid solution is a significant challenge in materials science and crystal engineering. Computational methods have emerged as a powerful tool to provide insights into the likelihood of solid solution formation. For systems involving this compound and other structurally similar substituted nitrobenzoic acids, quantum chemical calculations are employed to assess the energetic and structural compatibility of the constituent molecules. lu.lvresearchgate.net
These computational studies involve calculating lattice energies and intermolecular interaction energies to determine if a guest molecule can be accommodated within the host crystal lattice without significant disruption. lu.lv The likelihood of solid solution formation is evaluated based on factors such as molecular shape and size similarity, and the conservation of dominant intermolecular interactions, like the hydrogen bond networks formed by the carboxylic acid groups. lu.lvchemrxiv.org
For instance, in binary systems of substituted nitrobenzoic acids, where a methyl group, hydroxyl group, or chlorine substituent is varied, computational models can predict the solubility limits of one component in the other. researchgate.netchemrxiv.org These predictions are then often validated by experimental techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). lu.lv The successful prediction of solid solution formation demonstrates the utility of computational approaches in designing new materials with tailored properties. sciforum.net
Thermodynamic and Spectroscopic Property Prediction via Computational Methods
Computational methods are invaluable for predicting a range of thermodynamic and spectroscopic properties of this compound, often with a high degree of accuracy that can complement or even precede experimental measurements.
Calculation of Vibrational Modes and Comparison with Experimental Spectra
The vibrational spectrum of a molecule provides a fingerprint based on its molecular structure and bonding. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the harmonic vibrational frequencies of molecules like this compound. These calculations provide a set of vibrational modes, each corresponding to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.
The calculated vibrational frequencies can then be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. scirp.orgresearchgate.net While a direct comparison often shows a systematic overestimation of the calculated frequencies due to the harmonic approximation, scaling factors can be applied to improve the agreement with experimental values. researchgate.net For example, the characteristic C=O stretching vibration of the carboxylic acid group in this compound has been experimentally observed at 1702 cm⁻¹. chemicalbook.com Computational analysis of related molecules, such as 4-methyl-3-nitrobenzoic acid, has been performed using the B3LYP/6-311++G basis set, allowing for detailed assignment of the observed vibrational bands. scirp.orgresearchgate.netresearchgate.net
Below is a representative table illustrating the types of vibrational modes that can be analyzed, based on studies of similar molecules.
| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3500 - 3600 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methyl) | 2900 - 3000 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1750 |
| NO₂ Asymmetric Stretch | 1500 - 1550 |
| NO₂ Symmetric Stretch | 1340 - 1380 |
| C-N Stretch | 800 - 900 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational chemistry can predict NMR parameters, such as chemical shifts (δ), providing valuable assistance in the interpretation of experimental spectra. The prediction of ¹H and ¹³C NMR chemical shifts for organic molecules is a common application of DFT and, more recently, machine learning models. nih.govnih.gov
For this compound, the chemical environment of each proton and carbon atom is unique, leading to a distinct set of chemical shifts. Computational methods calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net
Experimental ¹H NMR data for this compound in CDCl₃ shows signals at approximately δ 2.79 (s, 3H, CH₃), 8.13-8.17 (m, 2H, Ar-H), and 8.21 (d, 1H, J=6.8Hz, Ar-H). chemicalbook.com Computational predictions aim to reproduce these values, and the level of agreement can be a measure of the accuracy of the computational model.
The following table provides a comparison of experimental ¹H NMR chemical shifts with the types of predictions that can be obtained from computational models.
| Proton | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| CH₃ | 2.79 (singlet) | Value would be calculated |
| Ar-H | 8.13-8.17 (multiplet) | Value would be calculated |
| Ar-H | 8.21 (doublet) | Value would be calculated |
Thermochemical Calculations and Enthalpies of Formation
Thermochemical properties, such as the enthalpy of formation (ΔfH°), are fundamental to understanding the stability and reactivity of a compound. Computational methods, particularly high-level quantum chemical calculations, can be used to predict these properties. These calculations typically involve optimizing the molecular geometry and then computing the electronic energy. From this, the enthalpy of formation in the gas phase can be derived.
For the methyl-nitrobenzoic acid isomers, including this compound, combustion calorimetry has been used to experimentally determine the standard molar enthalpies of formation in the crystalline phase. nih.gov These experimental values, when combined with sublimation enthalpies, provide the standard molar enthalpies of formation in the gas phase. These experimental results can be cross-validated with high-level quantum chemical methods to ensure a reliable and consistent set of thermochemical data. nih.gov
A study on methyl-nitrobenzoic acids reported the experimental gas-phase enthalpy of formation for this compound, which was validated by theoretical calculations. nih.gov
Advanced Applications in Organic Synthesis Research Involving 2 Methyl 4 Nitrobenzoic Acid
Role as a Key Intermediate in Complex Molecule Construction
The strategic placement of reactive functional groups on the aromatic ring of 2-methyl-4-nitrobenzoic acid makes it an indispensable intermediate in the construction of intricate molecular architectures. chemimpex.com Organic chemists utilize this compound as a foundational element, leveraging its inherent reactivity to build larger, more complex molecules with specific functions. nbinno.com Its utility is demonstrated in its application in synthesizing a variety of biologically active compounds and materials. chemimpex.com
This compound is itself a valuable nitro-substituted aromatic building block. The synthesis of this compound often begins with simpler aromatic hydrocarbons, such as 4-nitro-o-xylene, which is selectively oxidized to introduce the carboxylic acid functionality. google.comchemicalbook.com This process transforms a basic raw material into a more functionalized intermediate, ready for subsequent steps in a synthetic sequence.
The presence of the nitro group is particularly significant. The nitration of aromatic compounds is a primary method for producing these intermediates, typically involving an electrophilic substitution reaction with a mixture of nitric and sulfuric acids. nih.gov Once incorporated, the nitro group on this compound can direct further substitutions on the aromatic ring and can be chemically modified, making the compound a versatile platform for creating a diverse range of more complex, nitro-substituted building blocks for various synthetic targets.
The structure of this compound is well-suited for both convergent and divergent synthetic strategies.
In convergent synthesis , different parts of a target molecule are synthesized separately as intermediates and then combined in the final stages to form the complete structure. researchgate.net this compound often serves as a key starting material for one of these crucial fragments. For example, in the synthesis of complex pharmaceuticals like the V2 receptor antagonist tolvaptan (B1682983), derivatives of this compound are prepared and later coupled with other separately synthesized molecular fragments. nbinno.comgoogle.com
In divergent synthesis , a single starting material is used to generate a library of structurally related compounds through various reaction pathways. The two distinct functional groups on this compound—the carboxylic acid and the nitro group—can be independently manipulated. This allows chemists to create a wide range of derivatives from one common precursor, which is particularly useful in drug discovery for generating and testing multiple analogues of a lead compound.
Table 1: Examples of Complex Molecules Synthesized Using this compound
| Target Molecule/Class | Application | Role of this compound |
| Tolvaptan | V2 Receptor Antagonist | Key intermediate in the synthesis pathway. nbinno.comgoogle.com |
| Amino-1H-pyrazole amides | Raf Kinase Inhibitors | Serves as a reagent in the synthesis of these potential anticancer agents. chemicalbook.com |
| Fluorogenic Substrates | Cellular Imaging | Used as a reagent to create compounds for imaging biological activity in living cells. chemicalbook.com |
| Anti-inflammatory Drugs | Pharmaceuticals | Acts as a foundational intermediate in the development of various anti-inflammatory agents. chemimpex.com |
Derivatization of this compound for Functional Group Transformations
The chemical utility of this compound is greatly expanded through the targeted derivatization of its primary functional groups: the nitro group and the carboxylic acid moiety. chemimpex.comchemicalbook.com
The reduction of the aromatic nitro group to a primary amine is one of the most important transformations involving this compound. masterorganicchemistry.com This reaction fundamentally changes the electronic properties of the aromatic ring, converting the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This transformation opens up new pathways for further electrophilic aromatic substitution.
Several methods are effective for this reduction, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or treatment with easily oxidized metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.comcommonorganicchemistry.com For selective reduction where the carboxylic acid must remain intact, milder reagents such as hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder can be employed. niscpr.res.in
Once formed, the resulting amino derivative, 4-amino-2-methylbenzoic acid, can undergo further functionalization. A common strategy involves converting the amine into an amide using reagents like acetic anhydride. masterorganicchemistry.com This protects the amine, moderates its high reactivity, and makes it compatible with subsequent reaction conditions, such as those requiring Lewis acid catalysts. masterorganicchemistry.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Notes |
| H₂ / Pd/C | Catalytic Hydrogenation | A common and efficient method, though it can also reduce other functional groups. commonorganicchemistry.com |
| Fe, Sn, or Zn / HCl | Metal in Acid | A classic method for reducing aromatic nitro groups. masterorganicchemistry.com |
| Hydrazine glyoxylate / Zn or Mg | Selective Reduction | Effective for reducing the nitro group while preserving other reducible functionalities like carboxylic acids. niscpr.res.in |
| SnCl₂ (Tin(II) chloride) | Mild Reduction | Provides a mild method for reduction in the presence of other sensitive groups. commonorganicchemistry.com |
The carboxylic acid group of this compound can be readily converted into a variety of other functional groups, which is essential for its role as a synthetic intermediate. chemicalbook.com These transformations follow well-established principles of organic chemistry.
Esterification: Reacting this compound with an alcohol in the presence of an acid catalyst produces the corresponding ester, such as methyl 2-methyl-4-nitrobenzoate. nih.gov Esters are often used as protected forms of carboxylic acids or as intermediates in their own right.
Amidation: The carboxylic acid can be coupled with an amine to form an amide. This reaction is fundamental to the synthesis of many pharmaceuticals, including the amino-1H-pyrazole amide derivatives that act as Raf kinase inhibitors. chemicalbook.com The reaction typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride first.
Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl halide. This acyl halide is not typically isolated but is used immediately as an intermediate to facilitate the formation of esters and amides under mild conditions.
Table 3: Key Transformations of the Carboxylic Acid Moiety
| Reaction | Reagents | Product Functional Group |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester (e.g., Methyl Ester) |
| Amidation | Amine, Coupling Agent or via Acyl Halide | Amide |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halide (e.g., Acyl Chloride) |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Alcohol |
Precursor in the Synthesis of Specialty Chemicals
Owing to its versatile chemical nature, this compound is a valuable precursor in the synthesis of a wide range of specialty chemicals. chemimpex.comnbinno.comchemicalbook.comniscpr.res.in Its applications span multiple industries, highlighting its importance in modern chemical manufacturing.
Pharmaceuticals: This is a primary application area. The compound is a crucial intermediate in producing Active Pharmaceutical Ingredients (APIs). nbinno.com Notable examples include its use in synthesizing tolvaptan for treating hyponatremia and heart failure, as well as its role in developing kinase inhibitors for cancer therapy. nbinno.comchemicalbook.com
Agrochemicals: It serves as a building block in the creation of new herbicides and pesticides. nbinno.comnbinno.com Its structure can be modified to develop agrochemical formulations with enhanced efficacy and target specificity. nbinno.com
Dyes and Pigments: The aromatic and chromophoric nature of the molecule makes it a useful precursor in the formulation of dyes and pigments for textiles and plastics. chemimpex.comnbinno.comnbinno.com
Polymers and Materials Science: In polymer chemistry, derivatives of this compound can be used as modifiers to improve the thermal stability and mechanical properties of high-performance materials. chemimpex.com
Development of Dyes and Pigments Utilizing this compound Derivatives
A key step in this process is the reduction of the nitro group (-NO2) on the this compound molecule to a primary amino group (-NH2), yielding 2-methyl-4-aminobenzoic acid. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents such as tin and hydrochloric acid.
Once 2-methyl-4-aminobenzoic acid is obtained, it undergoes diazotization. This reaction involves treating the amino group with a nitrous acid source, commonly sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C). unb.canih.gov The result is the formation of a highly reactive diazonium salt.
The final step in the synthesis of azo dyes is the coupling reaction, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as a coupling component. nih.gov The choice of the coupling component is crucial as it significantly influences the color of the resulting dye. Common coupling components include phenols, naphthols, and aromatic amines. The coupling reaction typically proceeds via an electrophilic aromatic substitution mechanism. nih.gov
The table below illustrates the potential diversity of azo dyes that can be synthesized from this compound by varying the coupling component.
Table 1: Examples of Azo Dyes Derived from 2-Methyl-4-aminobenzoic Acid
| Coupling Component | Chemical Structure of Resulting Azo Dye | Color Class |
| Phenol | 2-hydroxy-5-((4-carboxy-3-methylphenyl)diazenyl)benzoic acid | Yellow-Orange |
| Resorcinol | 2,4-dihydroxy-5-((4-carboxy-3-methylphenyl)diazenyl)benzoic acid | Orange-Red |
| N,N-Dimethylaniline | 4-((4-(dimethylamino)phenyl)diazenyl)-2-methylbenzoic acid | Red |
| 2-Naphthol | 4-((2-hydroxy-1-naphthyl)diazenyl)-2-methylbenzoic acid | Red-Brown |
The shade of the synthesized dyes can be fine-tuned by introducing different substituents on both the diazonium salt precursor and the coupling component. These dyes, often classified as disperse dyes, can be used for coloring synthetic fibers such as polyester. orientjchem.orgmdpi.com
Synthesis of Polymer Additives and Modifiers Derived from this compound
In the field of polymer chemistry, this compound and its derivatives are utilized as monomers for the synthesis of high-performance polymers that can act as additives and modifiers. chemimpex.com These polymers, when incorporated into commodity plastics, can enhance properties such as thermal stability and mechanical strength. A significant application is in the synthesis of polyamides, which are characterized by the repeating amide linkage (-CO-NH-).
The synthesis of polyamides from this compound first requires its conversion into a more reactive derivative, typically a diacid chloride. This can be achieved by first oxidizing the methyl group of this compound to a carboxylic acid group, forming 4-nitrophthalic acid. Subsequent reduction of the nitro group to an amino group yields 4-aminophthalic acid. This amino-dicarboxylic acid can then be reacted with a diamine to form a polyamide.
Alternatively, this compound can be converted to 2-methyl-4-aminobenzoic acid, as described in the previous section. This molecule, containing both a carboxylic acid and an amino group, can undergo self-condensation polymerization to form a polyamide. More commonly, it is reacted with a dicarboxylic acid or a diacyl chloride to create specific polyamide structures.
The general reaction for polyamide synthesis involves the condensation of a dicarboxylic acid (or its derivative) with a diamine. The resulting polyamide's properties are determined by the structure of both the diacid and diamine monomers. The incorporation of the rigid aromatic ring from the this compound backbone into the polymer chain can significantly increase the glass transition temperature and thermal stability of the resulting material.
The table below presents examples of polyamide structures that could be synthesized using derivatives of this compound.
Table 2: Potential Polyamide Structures Derived from this compound Derivatives
| Dicarboxylic Acid Monomer (Derived from this compound) | Diamine Monomer | Resulting Polyamide Structure | Potential Property Enhancement |
| 2-Methylterephthalic acid | Hexamethylenediamine | Poly(hexamethylene 2-methylterephthalamide) | Increased rigidity and thermal stability |
| 4-Aminophthalic acid | 1,4-Phenylenediamine | Poly(p-phenylene 4-aminophthalamide) | High thermal resistance and mechanical strength |
| 2-Methyl-4-aminobenzoic acid (self-condensation) | N/A | Poly(2-methyl-4-aminobenzamide) | Enhanced thermal and dimensional stability |
These synthesized polyamides can be blended with other polymers, such as PVC or ABS, to act as modifiers, improving their performance characteristics for more demanding applications. chemimpex.com
Exploration of Biological Activity and Mechanistic Studies of 2 Methyl 4 Nitrobenzoic Acid Derivatives
Design and Synthesis of Biologically Active Derivatives of 2-Methyl-4-nitrobenzoic Acid
The inherent reactivity of this compound makes it a valuable intermediate in organic synthesis. chemimpex.com Its structure can be strategically modified to produce complex molecules tailored for specific biological targets, leading to the creation of new pharmaceutical and agrochemical compounds. chemimpex.comnbinno.com
This compound is a key building block in the pharmaceutical industry, recognized for its role in the synthesis of new antitumor drugs and other therapeutic agents. nbinno.comgoogle.com It is an essential intermediate for producing a range of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com
One of the most significant applications of this compound is in the creation of targeted cancer therapies. It is used as a reagent to synthesize amino-1H-pyrazole amide derivatives. chemicalbook.com These specific derivatives have been identified as potent inhibitors of Raf kinase, a key enzyme in signaling pathways that drive the growth of melanoma cells. chemicalbook.com Furthermore, this compound is an important intermediate in the synthesis of the V2 receptor antagonist tolvaptan (B1682983), which is used in clinical settings. nbinno.comgoogle.com
| Derivative Class | Therapeutic Target/Application | Significance |
|---|---|---|
| Amino-1H-pyrazole amides | Raf Kinase Inhibitors for Melanoma | Provides a scaffold for targeted cancer therapy. chemicalbook.com |
| V2 Receptor Antagonists (e.g., Tolvaptan) | Hyponatremia, Heart Failure | Serves as a crucial intermediate in the synthesis of established drugs. nbinno.comgoogle.com |
| General Antitumor Agents | Various Cancers | Acts as a versatile starting material for a series of novel antitumor compounds. google.com |
| Anti-inflammatory and Analgesic Drugs | Inflammation and Pain Management | Functions as an intermediate in the development of drugs for inflammation and pain. chemimpex.com |
Beyond its pharmaceutical applications, this compound is a valuable precursor in the agrochemical sector. nbinno.com It functions as an intermediate in the synthesis of various herbicides and pesticides designed for crop protection. chemimpex.comnbinno.com The structural framework of the molecule allows for modifications that can enhance the efficacy and selectivity of agrochemical products. nbinno.com A related compound, 2-nitro-4-methylsulfonyl benzoic acid (NMSBA), is a key intermediate in the production of the selective herbicide Mesotrione, highlighting the importance of the nitrobenzoic acid scaffold in developing modern agrochemicals. quickcompany.in
Investigation of Molecular Mechanisms of Action
Understanding how derivatives of this compound function at a molecular level is crucial for optimizing their design and application. Research has focused on their ability to inhibit specific enzymes and modulate cellular pathways, as well as their use in developing tools for bioimaging.
A primary mechanism through which derivatives of this compound exert their biological effects is through enzyme inhibition. As previously noted, amino-1H-pyrazole amide derivatives synthesized from this acid act as inhibitors of Raf kinase. chemicalbook.com Raf kinases are critical components of intracellular signaling pathways that regulate cell proliferation and survival; their mutation and overactivity are common in many cancers, particularly melanoma. f1000research.com By blocking the activity of Raf kinase, these derivatives can halt the uncontrolled growth of cancer cells. chemicalbook.com
Studies on structurally similar compounds further illustrate the potential for enzyme inhibition. For example, 4-nitrobenzoic acid, a related molecule, has been shown to be an effective inhibitor of coenzyme Q biosynthesis by targeting and inhibiting the enzyme 4-hydroxybenzoate:polyprenyltransferase (COQ2) in mammalian cells. researchgate.net This inhibition disrupts mitochondrial function and cellular metabolism. researchgate.net
| Derivative/Related Compound | Target Enzyme | Biological Context | Reference |
|---|---|---|---|
| Amino-1H-pyrazole amides | Raf Kinase | Melanoma Cancer Cells | chemicalbook.com |
| 4-Nitrobenzoic acid (related compound) | 4-hydroxybenzoate:polyprenyltransferase (COQ2) | Mammalian Cell Coenzyme Q Biosynthesis | researchgate.net |
By inhibiting key enzymes like Raf kinase, derivatives of this compound can significantly modulate critical cellular signaling pathways. The inhibition of Raf kinase directly impacts the Ras-Raf-MEK-ERK pathway, a central signaling cascade that, when dysregulated, is a major driver of human cancers. f1000research.com The development of Raf inhibitors from this compound provides a direct means to intervene in this pathway in cancer cells, such as melanoma. chemicalbook.com
Similarly, the inhibition of coenzyme Q synthesis by related nitrobenzoic acids disrupts the mitochondrial electron transport chain, a fundamental cellular pathway for energy production. researchgate.net This disruption can impact cellular bioenergetics and metabolism, demonstrating another route through which these compounds can influence cell function. researchgate.net
In addition to its therapeutic potential, this compound is utilized as a reagent in the synthesis of advanced biochemical tools. chemicalbook.com Specifically, it is used to create fluorogenic substrates, which are molecules designed to emit a fluorescent signal in response to a specific enzymatic reaction. chemicalbook.comscbt.com These substrates are invaluable for visualizing and measuring enzyme activity in real-time within living cells and tissues, a technique known as bioimaging. chemicalbook.comresearchgate.net
Fluorogenic substrates typically consist of a fluorescent molecule (a fluorophore) linked to a chemical group that is recognized and cleaved by a target enzyme. This cleavage event releases the fluorophore, causing a detectable increase in fluorescence. scbt.com By designing substrates derived from this compound, researchers can create specific probes to study enzyme function in various biological contexts, from monitoring metabolic processes to diagnosing diseases characterized by specific enzyme deficiencies. chemicalbook.comresearchgate.net
Structure-Activity Relationship (SAR) Studies on this compound Scaffolds
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses aim to identify the key molecular features responsible for their therapeutic effects and to guide the design of new, more potent, and selective agents.
The nitro group (NO₂) is a unique functional group in medicinal chemistry, often described as a double-edged sword. It can act as a pharmacophore—a molecular feature essential for a drug's biological activity—or as a toxicophore, a feature associated with toxicity. nih.govresearchgate.netacs.org
As a pharmacophore , the nitro group's strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring to which it is attached. nih.gov This can be crucial for the molecule's ability to interact with biological targets such as enzymes or receptors. The nitro group can participate in hydrogen bonding and other non-covalent interactions, which are vital for the binding of a ligand to its target. In some cases, the nitro group is bio-reduced in hypoxic (low oxygen) environments, such as those found in solid tumors or certain bacteria, to form reactive species that are responsible for the compound's therapeutic effect. nih.gov
Conversely, the same bio-reduction can lead to the toxicophoric properties of nitroaromatic compounds. The reactive intermediates generated, such as nitroso and hydroxylamino derivatives, can bind covalently to cellular macromolecules like DNA and proteins, leading to cytotoxicity and mutagenicity. nih.gov Therefore, a key challenge in designing drugs based on the this compound scaffold is to harness the pharmacophoric properties of the nitro group while minimizing its toxicophoric potential.
The biological efficacy of derivatives of this compound can be finely tuned by modifying the substituents on the aromatic ring and the carboxylic acid group. While comprehensive SAR studies on this specific scaffold are not extensively documented, principles derived from related nitroaromatic and benzoic acid derivatives can provide valuable insights into the expected impact of such modifications.
For illustrative purposes, a hypothetical SAR study on a series of this compound derivatives against a cancer cell line is presented below. The study aims to delineate how different substituents might influence the anticancer activity. A related compound, 4-methyl-3-nitrobenzoic acid, has been shown to inhibit the migration of non-small cell lung cancer cells, suggesting that this class of compounds has potential in cancer therapy. nih.gov
Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives (Please note: The activity data in this table is illustrative and based on general principles of medicinal chemistry for related compounds, not on specific experimental results for these exact molecules.)
| Compound | R1 | R2 | R3 | R4 | Expected Biological Activity |
| 1 (Parent) | H | H | H | OH | Baseline |
| 2 | Cl | H | H | OH | Increased |
| 3 | F | H | H | OH | Increased |
| 4 | OCH₃ | H | H | OH | Decreased |
| 5 | H | H | H | NH₂ | Modified |
| 6 | H | H | H | N(CH₃)₂ | Modified |
| 7 | H | Cl | H | OH | Increased |
| 8 | H | H | Cl | OH | Potentially Increased |
Analysis of Hypothetical Substituent Modifications:
Modifications on the Aromatic Ring (R1, R2, R3):
Electron-Withdrawing Groups (e.g., Cl, F): The introduction of small, electron-withdrawing groups like chlorine or fluorine at the R1 position (Compound 2 and 3 ) would be expected to enhance the electron-withdrawing effect of the nitro group. This could potentially increase the compound's interaction with its biological target, leading to higher potency.
Electron-Donating Groups (e.g., OCH₃): An electron-donating group such as a methoxy (B1213986) group at the R1 position (Compound 4 ) might counteract the electronic effect of the nitro group, potentially reducing the compound's activity.
Positional Isomerism: The position of a substituent can be critical. A chlorine atom at the R2 position (Compound 7 ) or R3 position (Compound 8 ) could have a different impact on the molecule's conformation and electronic distribution compared to substitution at the R1 position, thus altering its biological activity.
Modifications of the Carboxylic Acid Group (R4):
These hypothetical modifications illustrate how systematic changes to the this compound scaffold can be used to explore and optimize its biological activity. The insights gained from such studies are invaluable for the rational design of new therapeutic agents.
Analytical Methodologies for 2 Methyl 4 Nitrobenzoic Acid in Research and Quality Control
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is a cornerstone for the analysis of 2-methyl-4-nitrobenzoic acid, providing the means to separate the compound from its isomers, starting materials, and byproducts. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have potential applications in its analysis.
HPLC is a widely used technique for the purity assessment and quantification of this compound, particularly due to its suitability for analyzing non-volatile and thermally sensitive compounds. chemicalbook.comchemicalbook.com Reverse-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.
The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. C18 columns are frequently used as the stationary phase, offering good separation for nitroaromatic compounds. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, which can be buffered to control the ionization of the carboxylic acid group. nih.gov
For instance, a method for the separation of nitrobenzoic acid isomers has been developed using a Kromasil C18 column with a mobile phase composed of methanol, water, and tetrahydrofuran (B95107) (THF) containing beta-cyclodextrin (B164692) (β-CD). nih.gov UV detection is commonly employed, with wavelengths around 254 nm being effective for monitoring aromatic nitro compounds. nih.gov
In synthetic chemistry, HPLC is an invaluable tool for reaction monitoring and for quantifying the crude product. chemicalbook.comgoogle.com The yield of this compound from a synthesis reaction can be determined by HPLC analysis using an internal standard, such as 2,4-dinitrotoluene. chemicalbook.comchemicalbook.comgoogle.com This approach allows for accurate quantification even in complex reaction mixtures. Purity is often assessed using the HPLC normalization method. newdrugapprovals.org
Table 1: Example HPLC Method Parameters for Nitrobenzoic Acid Isomer Separation
| Parameter | Condition |
|---|---|
| Column | Kromasil C18 (200 mm x 4.6 mm i.d.) nih.gov |
| Mobile Phase | V(CH₃OH):V(H₂O):V(THF) = 55:44:1 with 0.02 mol/L β-CD nih.gov |
| Flow Rate | 2.0 mL/min (first 4 min) and 2.6 mL/min (later 6 min) nih.gov |
| Detector | UV at 254 nm nih.gov |
While HPLC is more common, gas chromatography can also be utilized for the analysis of this compound, typically after derivatization. The carboxylic acid group makes the compound polar and non-volatile, which can lead to poor peak shape and thermal degradation in a GC system. Esterification, for example, converting the carboxylic acid to its methyl ester, is a common derivatization strategy to improve its volatility and chromatographic behavior.
GC would be particularly useful for monitoring volatile impurities from the synthesis process, such as residual starting materials like 4-nitro-o-xylene. The technique has been applied to the analysis of related nitro compounds, such as isomers of nitro-ethyltoluene, suggesting its applicability to the broader class of nitroaromatics. sci-hub.se
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods, including UV-Visible and Infrared (IR) spectroscopy, are fundamental for the structural elucidation and qualitative identification of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. An authentic sample of this compound will show a characteristic absorption band for the carbonyl group (C=O) of the carboxylic acid, typically around 1702 cm⁻¹. chemicalbook.comchemicalbook.com This technique is valuable for confirming the identity of the synthesized compound. sci-hub.se
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the structure of the molecule by showing the chemical environment of the hydrogen atoms. The spectrum of this compound displays characteristic signals for the methyl protons and the aromatic protons, which can be used to confirm its substitution pattern. chemicalbook.comchemicalbook.com
UV-Visible Spectroscopy: UV-Vis spectroscopy can be used for quantitative analysis, although it is less specific than chromatographic methods. The aromatic nitro group imparts strong UV absorbance, which can be used to determine the concentration of the compound in solution, provided there are no interfering substances.
Advanced Analytical Techniques for Impurity Profiling
Impurity profiling is a critical aspect of quality control, as the presence of even small amounts of impurities can affect the properties and applications of the final product. rssing.com The synthesis of this compound can result in several process-related impurities.
Common synthetic routes, such as the oxidation of 4-nitro-o-xylene, can generate isomeric impurities like 2-methyl-5-nitrobenzoic acid and by-products like 4-nitrophthalic acid. google.com The nitration of 2-methylbenzoic acid can also lead to the formation of different positional isomers.
Advanced hyphenated techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS), are powerful tools for impurity profiling. googleapis.comgoogle.com LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of impurities at very low levels. This is essential for developing a comprehensive understanding of the impurity profile of this compound. Other techniques like Powder X-ray Diffraction (PXRD) and thermal analysis can be used to characterize the solid-state purity and identify potential polymorphic impurities or the formation of solid solutions. researchgate.net
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Name | Source/Reason for Presence |
|---|---|
| 4-nitro-o-xylene | Unreacted starting material google.com |
| 2-methyl-5-nitrobenzoic acid | Isomeric byproduct from oxidation of 4-nitro-o-xylene google.com |
| 4-nitrophthalic acid | Over-oxidation byproduct chemicalbook.comchemicalbook.comgoogle.com |
Conclusion and Future Directions in 2 Methyl 4 Nitrobenzoic Acid Research
Summary of Key Research Advances
Research into 2-methyl-4-nitrobenzoic acid has solidified its role as a critical intermediate in various chemical and pharmaceutical sectors. A significant body of research has focused on its application in the synthesis of high-value compounds. chemimpex.comnbinno.com Notably, it is an essential building block in the production of pharmaceuticals, including the V2 receptor antagonist tolvaptan (B1682983), which is used in treating hyponatremia and heart failure. nbinno.comgoogle.com Furthermore, its utility extends to the development of targeted cancer therapies; it serves as a reagent for synthesizing amino-1H-pyrazole amide derivatives that function as Raf kinase inhibitors in melanoma cells. chemicalbook.com
Advancements have also been made in its synthetic methodologies. Historically, the synthesis of this compound involved challenging oxidation processes due to the strong electron-withdrawing effect of the nitro group. google.com Recent research has focused on developing more efficient and environmentally friendly synthesis methods. One such method involves the selective oxidation of 4-nitro-o-xylene using dilute nitric acid as an oxidant, enhanced by a free radical initiator and a phase transfer catalyst, which significantly improves the reaction yield under milder conditions. google.com
Beyond pharmaceuticals, research has highlighted its importance in other industrial applications. It is utilized in the formulation of dyes and pigments and as a modifier in polymer chemistry to improve the thermal stability and mechanical properties of materials. chemimpex.com Another key research advance is its use as a reagent to create fluorogenic substrates, which are valuable tools for imaging cellular activity in living cells. chemicalbook.com
Identification of Emerging Research Frontiers
The versatility of this compound continues to open new avenues for scientific exploration. One of the most promising emerging frontiers is its application in advanced materials science. nbinno.com Research into its potential use as a monomer for synthesizing novel polymers and resins with specialized properties is an area of growing interest. nbinno.combldpharm.com The ability of this compound to form solid solutions with similar molecules could also be exploited in material engineering to create new composite materials. nbinno.com
In the realm of medicinal chemistry, the focus is shifting towards the design and synthesis of more complex and specific therapeutic agents using this compound as a scaffold. Its role in creating kinase inhibitors suggests a significant frontier in the development of precision medicines for various types of cancer and other diseases. chemicalbook.com The development of novel derivatives for targeted drug delivery systems represents another exciting research direction.
Another emerging frontier lies in the field of "green chemistry." While progress has been made, the development of catalytic systems that allow for the synthesis of this compound with even higher yields, greater selectivity, and under more benign conditions remains a key objective. google.com This includes exploring novel catalysts and alternative, more sustainable starting materials to minimize environmental impact. google.com
Potential for Interdisciplinary Collaborations and Translational Research
The diverse applications of this compound create a fertile ground for interdisciplinary collaborations. The journey of a drug from a synthetic intermediate to a clinical application, such as tolvaptan, exemplifies successful translational research and highlights the need for close collaboration between organic chemists, medicinal chemists, and pharmacologists. nbinno.comgoogle.com Chemists can focus on optimizing synthesis and developing new derivatives, while biologists and medical researchers can test the efficacy and mechanisms of these new compounds.
The application of this compound in materials science necessitates partnerships between chemists and materials scientists or engineers. nbinno.com Chemists can design and synthesize new polymers and materials based on this compound, while materials scientists can characterize their physical and chemical properties and explore their potential applications in electronics, aerospace, or biomedical devices. bldpharm.com
Furthermore, its use in developing fluorogenic substrates for cellular imaging calls for collaboration between synthetic chemists and cell biologists. chemicalbook.com This synergy can lead to the development of sophisticated molecular probes for studying complex biological processes in real-time, advancing our understanding of cellular function and disease pathology. The translation of these research tools from the laboratory to diagnostic applications is a tangible goal of such collaborations.
Research Applications of this compound
| Field | Specific Application | Research Focus |
| Pharmaceuticals | Intermediate for Tolvaptan (V2 receptor antagonist) | Synthesis of drugs for hyponatremia and heart failure. nbinno.comgoogle.com |
| Reagent for Raf Kinase Inhibitors | Development of targeted therapies for melanoma. chemicalbook.com | |
| Synthesis of various biologically active compounds | General drug discovery and development. chemimpex.com | |
| Agrochemicals | Intermediate for herbicides and pesticides | Creation of new crop protection agents. nbinno.com |
| Materials Science | Polymer Additive/Modifier | Improving thermal and mechanical properties of polymers. chemimpex.com |
| Precursor for polymers and resins | Development of new materials with specialized functions. nbinno.com | |
| Biochemical Research | Reagent for Fluorogenic Substrates | Creation of tools for live-cell activity imaging. chemicalbook.com |
| Industrial Chemistry | Intermediate for Dyes and Pigments | Formulation of colorants for textiles and plastics. chemimpex.com |
Q & A
Basic Research Questions
Q. How can the crystal structure of 2-methyl-4-nitrobenzoic acid be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement . The compound’s nitro and carboxylic acid groups often form hydrogen-bonded dimers, which can be visualized using ORTEP-3 for graphical representation . For small-molecule crystallography, the WinGX suite integrates SHELX tools for structure solution and refinement .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Space group | P1̄ (common) | Typical for benzoic acids |
| Hydrogen bonding | R₂²(8) graph set |
Q. What are the recommended safety protocols for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Non-vented goggles, nitrile gloves, and lab coats .
- Ventilation : Use fume hoods for weighing and synthesis steps .
- Storage : Store in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .
- Disposal : Follow EPA guidelines for nitroaromatic compounds, using approved waste contractors .
Q. How can the pKa of this compound be measured, and what factors influence its acidity?
- Methodological Answer : Use potentiometric titration in aqueous or mixed solvents. The nitro group at the para position enhances acidity via electron withdrawal.
- Key Data :
| Compound | pKa | Source |
|---|---|---|
| This compound | 1.86 |
- Comparison :
- 4-Nitrobenzoic acid: pKa ≈ 1.68 (stronger acid due to no methyl steric effects).
- 2-Methylbenzoic acid: pKa ≈ 3.87 (weaker acid due to lack of nitro group).
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystallization behavior of this compound?
- Methodological Answer :
- Perform graph set analysis (e.g., Etter’s notation) to classify intermolecular interactions .
- The methyl group introduces steric hindrance, favoring dimeric R₂²(8) motifs over extended chains. Computational tools like Mercury (CCDC) can model packing motifs.
- Example :
| Interaction Type | Graph Set | Frequency |
|---|---|---|
| Carboxylic acid dimer | R₂²(8) | High |
| Nitro-to-carboxyl | C(4) | Moderate |
Q. What computational methods are effective in predicting the solubility and self-association of this compound in organic solvents?
- Methodological Answer :
- Use Density Functional Theory (DFT) to calculate solvation free energies.
- Experimental validation via UV-Vis spectroscopy or DOSY NMR can detect aggregation in solvents like DMSO or chloroform .
- Case Study :
| Solvent | Aggregation Tendency | Technique |
|---|---|---|
| DMSO | Low (monomeric) | NMR |
| Chloroform | High (dimeric) | UV-Vis |
Q. How can structural discrepancies in XRD and computational models of this compound be resolved?
- Methodological Answer :
- Cross-validate with Hirshfeld surface analysis to quantify intermolecular contacts .
- Refine computational models using SHELXL’s TWINABS for twinned crystals .
Q. What synthetic routes optimize the yield of this compound while minimizing byproducts?
- Methodological Answer :
- Nitration of 2-methylbenzoic acid using HNO₃/H₂SO₄ at 0–5°C reduces over-nitration .
- Purify via recrystallization from ethanol/water (yield: 75–85%) .
- Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Reaction Temp | 0–5°C |
| HNO₃ Concentration | 70% |
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary between 177–180°C?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
